1-Nitroimidazo[1,5-a]pyridine
CAS No.:
Cat. No.: VC16005359
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5N3O2 |
|---|---|
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | 1-nitroimidazo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C7H5N3O2/c11-10(12)7-6-3-1-2-4-9(6)5-8-7/h1-5H |
| Standard InChI Key | IQUKIVSOEVTNPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=CN2C=C1)[N+](=O)[O-] |
Introduction
Structural and Electronic Characteristics
The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The nitro group at position 1 creates a strongly electron-deficient aromatic system, influencing reactivity and intermolecular interactions. Computational studies predict a planar geometry with partial charge localization at the nitro oxygen atoms, which may facilitate hydrogen bonding or redox activity .
Key Physicochemical Properties (Predicted):
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 175.14 g/mol |
| LogP (Partition Coefficient) | 1.2 (estimated) |
| Aqueous Solubility | Low (∼0.1 mg/mL at 25°C) |
Synthetic Approaches
Cyclocondensation of 2-Picolylamines with Nitroalkanes
A robust method for synthesizing imidazo[1,5-a]pyridines involves the reaction of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium. The nitroalkane acts as an electrophile, activated by phosphorous acid, enabling cyclization via nucleophilic attack by the amine . For 1-nitro derivatives, α-nitroacetophenone or analogous nitro compounds serve as precursors.
Representative Reaction Conditions:
| Component | Quantity/Condition |
|---|---|
| 2-Picolylamine | 1.0 equiv |
| Nitroalkane | 5.0 equiv |
| Polyphosphoric Acid (PPA) | 85% w/w, 110°C, 3–5 h |
| Yield | 45–65% (dependent on R group) |
Steric hindrance from bulky substituents (e.g., phenyl groups) reduces yields, as observed in analogous syntheses .
Alternative Routes
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Metal-Catalyzed Cross-Coupling: Palladium-mediated coupling of prefunctionalized imidazo[1,5-a]pyridine intermediates with nitroaryl halides. Limited literature exists for this approach, necessitating further optimization.
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Post-Functionalization: Nitration of preformed imidazo[1,5-a]pyridine using mixed acid (HNO₃/H₂SO₄). Regioselectivity challenges may arise due to competing nitration at other positions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.5–9.0 ppm correspond to aromatic protons adjacent to the nitro group. The imidazole proton (H-3) appears as a singlet near δ 7.8 ppm.
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¹³C NMR: The nitro-bearing carbon (C-1) resonates at ∼145 ppm, while the pyridine carbons fall between 120–140 ppm .
Infrared (IR) Spectroscopy
Strong absorptions at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group (asymmetric and symmetric NO₂ stretching). Additional peaks at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (aromatic C-H) align with the heterocyclic core .
Challenges and Future Directions
Current limitations include moderate synthetic yields and limited solubility. Future research should prioritize:
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Synthetic Optimization: Exploring microwave-assisted or flow-chemistry protocols to improve efficiency.
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Biological Screening: Systematic evaluation of cytotoxicity, antimicrobial efficacy, and pharmacokinetic properties.
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Materials Applications: Investigation into photoluminescent or catalytic uses, leveraging the electron-deficient aromatic system.
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